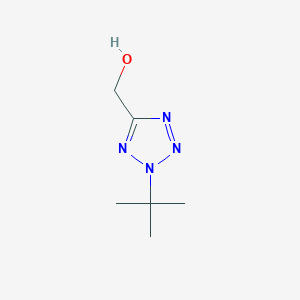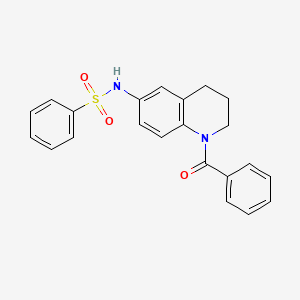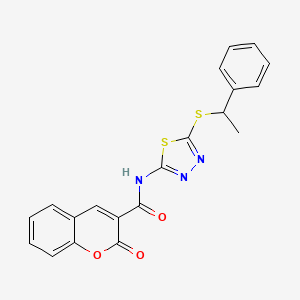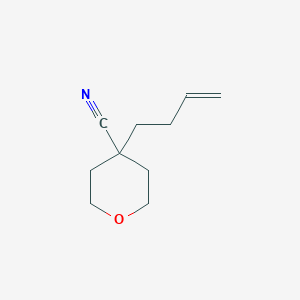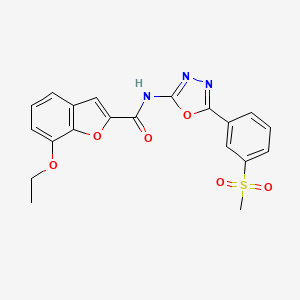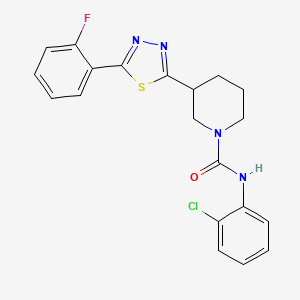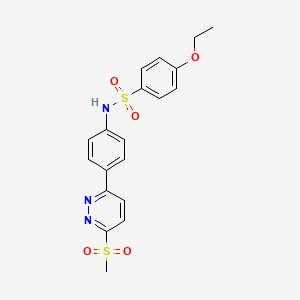
4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as PROCHECK, WHAT_CHECK, WHATIF, PROSA, ERRAT, PROVE, and VERIFY-3D . These tools can provide valuable insights into the structure of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, organoboron compounds, which may be structurally similar, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Applications De Recherche Scientifique
Antimicrobial and Antitumor Activity
The compound has been evaluated for its potential in antimicrobial and antitumor activities. It serves as a core structure for synthesizing derivatives that exhibit significant biological activities against various bacteria and fungi. For instance, derivatives of this compound have shown promising results in inhibiting the growth of specific human tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment. This suggests that the chemical structure of 4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide and its derivatives can be explored further for developing new antimicrobial and anticancer drugs (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019) (N. Abbassi, El Mostapha Rakib, H. Chicha, L. Bouissane, A. Hannioui, C. Aiello, R. Gangemi, P. Castagnola, C. Rosano, M. Viale, 2014).
Photodynamic Therapy Application
Research has also focused on the application of this compound in photodynamic therapy (PDT), especially in the treatment of cancer. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their use as photosensitizers in PDT. These studies highlight the compound's role in developing agents with high singlet oxygen quantum yield, crucial for effective photodynamic therapy in cancer treatment. The compound's derivatives have shown potential due to their good fluorescence properties and high singlet oxygen quantum yield, making them suitable for Type II PDT mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Photophysicochemical Properties for Photocatalytic Applications
The compound and its derivatives have also been evaluated for their photophysicochemical properties, particularly in photocatalytic applications. The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have provided insights into their suitability for photocatalytic applications. This research opens up avenues for utilizing these compounds in environmental remediation and organic transformations through photocatalysis (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Inhibitors in Enzymatic and Biological Systems
Derivatives of 4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide have been synthesized and tested for their inhibitory effects in various enzymatic and biological systems. These compounds have been evaluated for their cytotoxicity and potential as inhibitors of carbonic anhydrase, showcasing their importance in medicinal chemistry and drug discovery processes. The specific derivatives have shown promise in targeting tumor-specific markers and enzymes, which could lead to the development of new therapeutic agents for cancer and other diseases (H. Gul, M. Tuğrak, H. Sakagami, P. Taslimi, I. Gulcin, C. Supuran, 2016).
Propriétés
IUPAC Name |
4-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-27-16-8-10-17(11-9-16)29(25,26)22-15-6-4-14(5-7-15)18-12-13-19(21-20-18)28(2,23)24/h4-13,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASBYKLTFYEKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

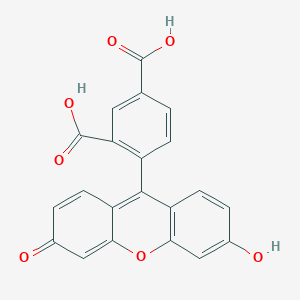
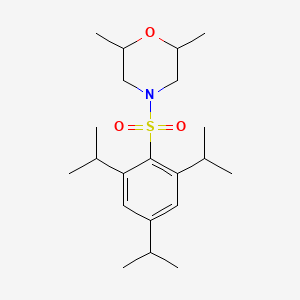
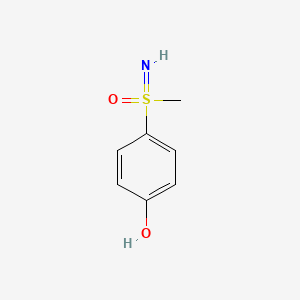
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
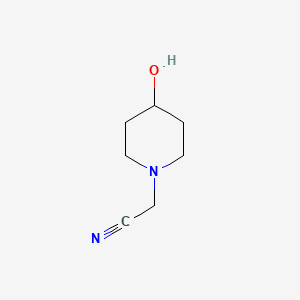
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)
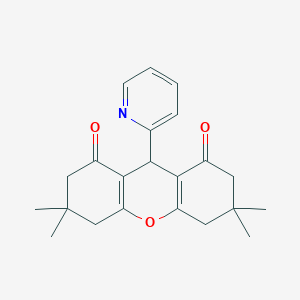
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
